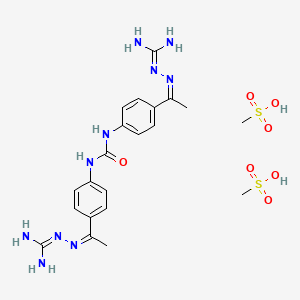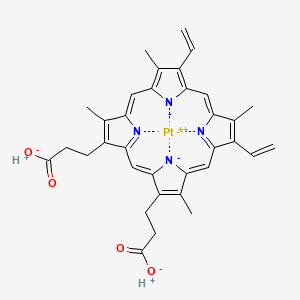
Pt(II) protoporphyrin IX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pt(II) protoporphyrin IX is a metalloporphyrin compound where platinum(II) is coordinated to the protoporphyrin IX ligand. Protoporphyrin IX is a naturally occurring porphyrin that plays a crucial role in biological systems, particularly as a precursor to heme, which is essential for oxygen transport in hemoglobin and myoglobin . The incorporation of platinum(II) into protoporphyrin IX modifies its chemical and physical properties, making it useful for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pt(II) protoporphyrin IX typically involves the reaction of protoporphyrin IX with a platinum(II) salt, such as platinum(II) chloride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere conditions to prevent oxidation . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to achieve high purity levels required for industrial applications .
化学反応の分析
Types of Reactions
Pt(II) protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, which may alter its electronic properties and reactivity.
Reduction: Reduction reactions can convert Pt(II) to Pt(0) or other lower oxidation states, affecting the compound’s stability and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and inert atmospheres, to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction could produce Pt(0) species. Substitution reactions can result in new metalloporphyrin derivatives with different ligands attached to the platinum center .
科学的研究の応用
Pt(II) protoporphyrin IX has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Pt(II) protoporphyrin IX involves its interaction with molecular targets and pathways in biological systems. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells . The platinum center can also interact with DNA and proteins, potentially disrupting their function and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Iron protoporphyrin IX (heme): Plays a crucial role in oxygen transport and storage in biological systems.
Zinc protoporphyrin IX: Used in medical diagnostics to measure zinc levels and detect certain blood disorders.
Tin protoporphyrin IX: Investigated for its potential use in treating hyperbilirubinemia by inhibiting heme oxygenase.
Uniqueness
Pt(II) protoporphyrin IX is unique due to the presence of the platinum(II) center, which imparts distinct electronic and photophysical properties compared to other metalloporphyrins. These properties make it particularly useful in applications such as photodynamic therapy and catalysis, where its ability to generate reactive oxygen species and facilitate chemical reactions is highly valuable .
特性
分子式 |
C34H32N4O4Pt |
|---|---|
分子量 |
755.7 g/mol |
IUPAC名 |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;platinum(2+) |
InChI |
InChI=1S/C34H34N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChIキー |
YUZIFASACDLTMK-UHFFFAOYSA-L |
正規SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


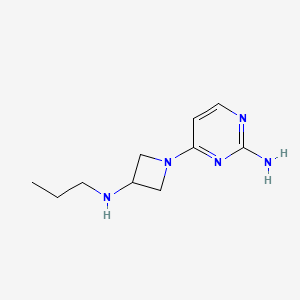
![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)
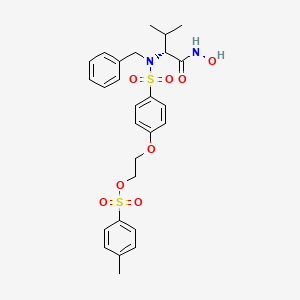
![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)
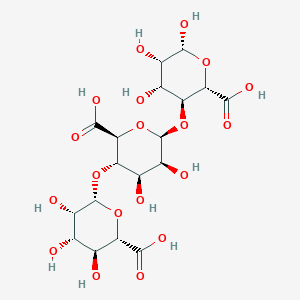
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)
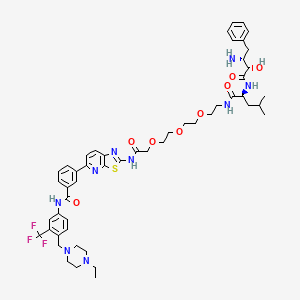

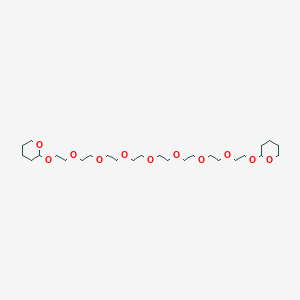
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)


![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)
